(2S)-2-amino-3-acetamidopropanoic acid
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Overview
Description
(2S)-2-amino-3-acetamidopropanoic acid is a non-proteinogenic amino acid that plays a significant role in various biochemical processes It is structurally characterized by an amino group, an acetamido group, and a carboxyl group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-acetamidopropanoic acid typically involves the manipulation of functional groups on precursor molecules. One common method includes the enantioselective introduction of amino and acetamido groups to an olefinic acid through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another approach involves the use of a Staudinger reaction between ketene and imine to yield the corresponding amino acids .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods may include the use of chiral catalysts and high-throughput screening methods to enhance yield and purity . The production process is optimized to ensure cost-effectiveness and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-acetamidopropanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
(2S)-2-amino-3-acetamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes . The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxyl group instead of an acetamido group.
(2S)-2-amino-3-methylpropanoic acid: Contains a methyl group instead of an acetamido group.
Uniqueness
(2S)-2-amino-3-acetamidopropanoic acid is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-3-acetamido-2-aminopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(8)7-2-4(6)5(9)10/h4H,2,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPAKPPINKSOKX-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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